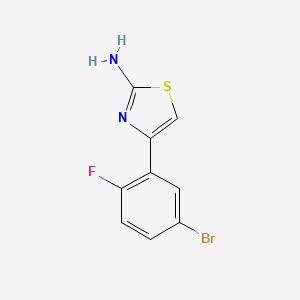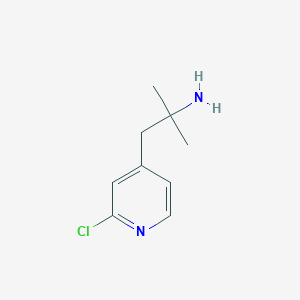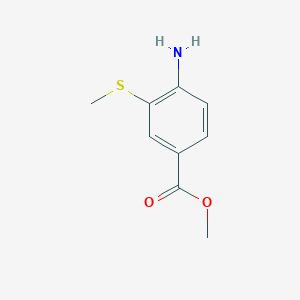
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is an organic compound characterized by a four-membered azetidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the cyclization of appropriate precursors, such as the reaction of 2-chloro-3,4-dimethoxyphenylamine with suitable reagents under controlled conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. It can undergo ring-opening reactions, leading to the formation of polyamines and other derivatives . These reactions are essential for its applications in polymer chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Beta-lactams: These four-membered lactam rings are structurally similar to azetidines and are widely known for their use in antibiotics.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chloro and dimethoxyphenyl group on the azetidine ring makes it a valuable intermediate for synthesizing various functionalized compounds .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3 |
Clave InChI |
WIXSVLQGEWPOOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2CCN2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)

![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)

![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)
![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)


